molecular formula C18H14N4 B12901371 3-Methyl-2,6-diphenylimidazo[1,2-b][1,2,4]triazine CAS No. 95234-61-0

3-Methyl-2,6-diphenylimidazo[1,2-b][1,2,4]triazine

Cat. No.: B12901371
CAS No.: 95234-61-0
M. Wt: 286.3 g/mol
InChI Key: VBXTXCWSQMRYFT-UHFFFAOYSA-N
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Description

3-Methyl-2,6-diphenylimidazo[1,2-b][1,2,4]triazine is a heterocyclic compound that belongs to the class of imidazo[1,2-b][1,2,4]triazines. These compounds are known for their unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The presence of both imidazole and triazine rings in its structure contributes to its chemical stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2,6-diphenylimidazo[1,2-b][1,2,4]triazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,6-diphenylimidazo[1,2-b][1,2,4]triazine with formaldehyde . The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on optimizing reaction conditions to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2,6-diphenylimidazo[1,2-b][1,2,4]triazine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert it into reduced forms, potentially altering its chemical properties.

    Substitution: It can participate in substitution reactions where one or more substituents on the molecule are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered electronic properties, while substitution reactions can introduce new functional groups into the molecule, potentially enhancing its reactivity or stability.

Scientific Research Applications

3-Methyl-2,6-diphenylimidazo[1,2-b][1,2,4]triazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-2,6-diphenylimidazo[1,2-b][1,2,4]triazine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various biological targets, potentially inhibiting or modulating their activity. For example, its derivatives have been shown to interact with enzymes and receptors involved in cancer cell proliferation, leading to their potential use as anticancer agents .

Comparison with Similar Compounds

Similar Compounds

    2,6-Diphenylimidazo[1,2-b][1,2,4]triazine: Lacks the methyl group at the 3-position.

    3-Methyl-2,6-diphenylimidazo[1,2-b][1,2,4]triazine derivatives: Various derivatives with different substituents at the 3-position or on the phenyl rings.

Uniqueness

The presence of the methyl group at the 3-position in this compound distinguishes it from other similar compounds

Properties

CAS No.

95234-61-0

Molecular Formula

C18H14N4

Molecular Weight

286.3 g/mol

IUPAC Name

3-methyl-2,6-diphenylimidazo[1,2-b][1,2,4]triazine

InChI

InChI=1S/C18H14N4/c1-13-17(15-10-6-3-7-11-15)21-22-12-16(20-18(22)19-13)14-8-4-2-5-9-14/h2-12H,1H3

InChI Key

VBXTXCWSQMRYFT-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=NC(=CN2N=C1C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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